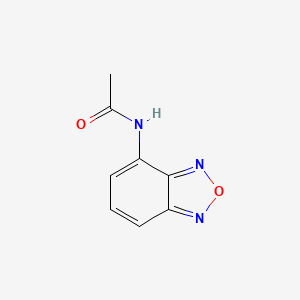
N-(2,1,3-ベンゾオキサジアゾール-4-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-Benzoxadiazol-4-yl)acetamide is a chemical compound with the molecular formula C8H7N3O2. It is known for its unique structure, which includes a benzoxadiazole ring fused with an acetamide group.
科学的研究の応用
N-(2,1,3-Benzoxadiazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
作用機序
Target of Action
Similar compounds, such as 7-nitro-2,1,3-benzoxadiazole derivatives, have been reported to inhibit glutathione s-transferases (gsts) , which play a crucial role in cellular detoxification processes.
Mode of Action
It’s structurally similar compound, nbdhex, has been reported to behave like a suicide inhibitor for gsts . It binds to the H-site and is conjugated with GSH forming a complex at the C-4 of the benzoxadiazole ring .
Biochemical Pathways
Inhibition of gsts by similar compounds can affect various biochemical pathways, including those involved in detoxification, signal transduction, and cellular proliferation .
Result of Action
The inhibition of gsts by similar compounds can lead to the accumulation of toxic metabolites within cells, potentially leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-Benzoxadiazol-4-yl)acetamide typically involves the reaction of 2,1,3-benzoxadiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N-(2,1,3-Benzoxadiazol-4-yl)acetamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products .
化学反応の分析
Types of Reactions
N-(2,1,3-Benzoxadiazol-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
類似化合物との比較
Similar Compounds
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)acetamide
- N-(4,7-Dihydro-4,7-dioxo-2,1,3-benzoxadiazol-5-yl)acetamide
Uniqueness
N-(2,1,3-Benzoxadiazol-4-yl)acetamide stands out due to its specific structural features and reactivity. Its benzoxadiazole ring imparts unique electronic properties, making it valuable in various research applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity .
特性
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5(12)9-6-3-2-4-7-8(6)11-13-10-7/h2-4H,1H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHRQXVBTBBRGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=NON=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














